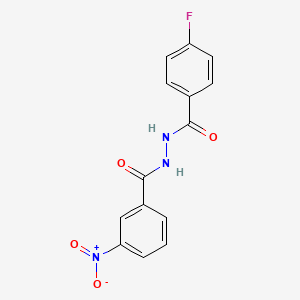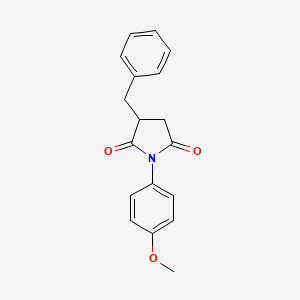
Hydrazine, N-(4-fluorobenzoyl)-N'-(3-nitrobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidrazina, N-(4-fluorobenzoil)-N’-(3-nitrobenzoil)- es un compuesto orgánico sintético que pertenece a la clase de derivados de la hidrazina. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química, la biología y la industria. La presencia de grupos fluorobenzoil y nitrobenzoil en la molécula sugiere una posible reactividad y funcionalidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Hidrazina, N-(4-fluorobenzoil)-N’-(3-nitrobenzoil)- normalmente implica la reacción de hidrazina con cloruro de 4-fluorobenzoil y cloruro de 3-nitrobenzoil. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo, bajo condiciones controladas de temperatura y pH. La reacción puede requerir el uso de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante el proceso.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a mayor escala. El proceso tendría que optimizarse para el rendimiento, la pureza y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, sistemas de control automatizados y técnicas de purificación eficientes, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Hidrazina, N-(4-fluorobenzoil)-N’-(3-nitrobenzoil)- puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El compuesto se puede oxidar para formar los óxidos correspondientes u otros derivados.
Sustitución: El átomo de flúor en el grupo fluorobenzoil se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Reducción: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Sustitución: Hidruro de sodio (NaH), tert-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Derivados de amina.
Reducción: Derivados oxidados.
Sustitución: Derivados benzoil sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Hidrazina, N-(4-fluorobenzoil)-N’-(3-nitrobenzoil)- dependería de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. La presencia de grupos fluorobenzoil y nitrobenzoil puede mejorar su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- Hidrazina, N-(4-clorobenzoil)-N’-(3-nitrobenzoil)
- Hidrazina, N-(4-metilbenzoil)-N’-(3-nitrobenzoil)
- Hidrazina, N-(4-bromobenzoil)-N’-(3-nitrobenzoil)
Singularidad
Hidrazina, N-(4-fluorobenzoil)-N’-(3-nitrobenzoil)- es única debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor son conocidos por mejorar la estabilidad y la lipofilia de los compuestos, lo que potencialmente lleva a propiedades farmacocinéticas mejoradas.
Propiedades
Fórmula molecular |
C14H10FN3O4 |
|---|---|
Peso molecular |
303.24 g/mol |
Nombre IUPAC |
N'-(4-fluorobenzoyl)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C14H10FN3O4/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(8-10)18(21)22/h1-8H,(H,16,19)(H,17,20) |
Clave InChI |
KVLFLCOCFDACPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
![ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)

![(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11679034.png)
![(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679039.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11679040.png)

![2,6-di-tert-butyl-4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11679048.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11679055.png)
![7-(3-bromobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11679059.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679064.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679069.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11679073.png)
